P-glycoprotein (Pgp) Efflux Ratio: Fluorinated vs. Non-Fluorinated Imidazopyridine PDGFR Inhibitors
The strategic incorporation of a fluorine atom into the piperidine ring of a related series of imidazo[1,2-a]pyridine PDGFR inhibitors resulted in a significant reduction of P-glycoprotein (Pgp)-mediated efflux [1]. For example, fluoro-piperidine compound 28 showed improved oral exposure (rat bioavailability, %F = 28%) and lower intravenous clearance (CL = 24 mL/min/kg) compared to the non-fluorinated compound 11 (%F = 13%, CL = 33 mL/min/kg) [1]. This class-level evidence strongly suggests that the 6-fluoro substitution on the core scaffold of 1-((6-fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine is likely to confer a similar Pgp efflux advantage over its non-fluorinated analogue (CAS 1016690-66-6), a critical parameter for achieving CNS penetration or maintaining effective intracellular concentrations.
| Evidence Dimension | Rat Pharmacokinetics: Intravenous Clearance (CL) and Oral Bioavailability (%F) |
|---|---|
| Target Compound Data | For a related fluoro-piperidine (Compound 28): CL = 24 mL/min/kg; %F = 28% |
| Comparator Or Baseline | Non-fluorinated comparator (Compound 11): CL = 33 mL/min/kg; %F = 13% |
| Quantified Difference | CL reduced by 27%; Oral bioavailability %F increased 2.15-fold |
| Conditions | Male Sprague-Dawley rats; single IV (1 mg/kg) and PO (10 mg/kg) dose. |
Why This Matters
Reduced Pgp efflux directly translates to higher and more sustained target tissue exposure, making the fluorinated compound a superior choice for in vivo pharmacological studies where poor bioavailability or efflux is a known liability.
- [1] Hicken, E. J., et al. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Med. Chem. Lett. 2014, 5, 78-83; Table 3. View Source
